molecular formula C15H22INO7 B5117011 N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid

Cat. No.: B5117011
M. Wt: 455.24 g/mol
InChI Key: BCQHULXMBWUYDJ-UHFFFAOYSA-N
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Description

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an iodophenoxy group, ethoxy linkages, and a methoxyethanamine moiety

Properties

IUPAC Name

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20INO3.C2H2O4/c1-16-8-6-15-7-9-17-10-11-18-13-5-3-2-4-12(13)14;3-1(4)2(5)6/h2-5,15H,6-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQHULXMBWUYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOCCOC1=CC=CC=C1I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22INO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methoxyethanamine typically involves multiple steps, starting with the iodination of phenol to form 2-iodophenol. This intermediate is then subjected to etherification with ethylene glycol derivatives to introduce the ethoxy linkages. The final step involves the reaction with 2-methoxyethanamine to form the desired compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the incorporation of green chemistry principles can minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methoxyethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets. The iodophenoxy group can facilitate binding to certain proteins or enzymes, while the ethoxy and methoxyethanamine moieties contribute to its overall bioactivity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine
  • N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine

Uniqueness

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methoxyethanamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

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